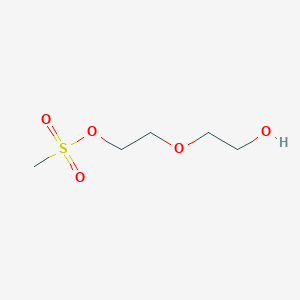

2-(2-Hydroxyethoxy)ethyl methanesulfonate

Description

Contextualizing 2-(2-Hydroxyethoxy)ethyl Methanesulfonate (B1217627) within Alkyl Methanesulfonate Esters

To understand the function of 2-(2-Hydroxyethoxy)ethyl methanesulfonate, it is essential to first consider the chemical class to which it belongs: the alkyl methanesulfonate esters. These compounds, also known as alkyl mesylates, are organic esters of methanesulfonic acid and share a common functional group with the general formula R-O-SO₂CH₃, where R represents an alkyl group. alfa-chemistry.com

The defining characteristic of alkyl methanesulfonates is the methanesulfonate moiety, which is an exceptionally good leaving group in nucleophilic substitution reactions. alfa-chemistry.com This property makes alkyl methanesulfonates potent alkylating agents, capable of transferring their alkyl group to a wide variety of nucleophiles, including amines, alcohols, and even the nitrogen and oxygen atoms within DNA bases. guidechem.comchem-soc.sinih.gov The general synthesis of these esters involves the reaction of an alcohol with methanesulfonic acid or its derivatives, such as methanesulfonyl chloride, in the presence of a non-nucleophilic base. alfa-chemistry.com

This reactivity as alkylating agents is the foundation for their use in both organic synthesis and biological research. guidechem.com Simpler members of this family, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are well-documented for their ability to alkylate DNA, which can induce genetic mutations. alfa-chemistry.comnih.govwikipedia.org Consequently, this class of compounds is extensively studied in toxicology and pharmaceutical science as potential genotoxic impurities (PGIs), which may form in trace amounts during drug manufacturing processes that use methanesulfonic acid and alcohol-based solvents. enovatia.comresearchgate.net

Within this family, this compound stands out due to its bifunctional structure. While it retains the reactive mesylate group typical of the class, it also incorporates a hydrophilic diethylene glycol-like chain terminating in a primary alcohol (-OH) group. This dual functionality allows it to act not just as a simple alkylating agent, but as a versatile chemical linker or building block. The mesylate group provides a site for covalent attachment to a substrate, while the hydroxyl group remains available for subsequent chemical transformations, such as esterification, etherification, or polymerization.

Overview of Scholarly Research Trajectories involving this compound

The specific research applications of this compound are primarily driven by its bifunctional nature and its identity as an alkylating agent. Scholarly investigations involving this compound can be broadly categorized into two main trajectories: its use as a synthetic intermediate and its role in the study of potentially genotoxic impurities.

A significant area of research utilizes this compound as a synthetic building block for constructing more complex molecules. Its structure is analogous to other functionalized methanesulfonates that serve as intermediates in multi-step syntheses. For example, related compounds like 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate are key intermediates in the synthesis of pharmaceuticals such as Silodosin, an α1a-adrenoceptor antagonist. chemicalbook.com The subject compound's architecture allows for the introduction of a flexible, hydrophilic 2-(2-hydroxyethoxy)ethyl moiety onto a target molecule via the reactive mesylate group. The terminal hydroxyl group can then be used as a handle for further chemical elaboration, enabling the synthesis of compounds with tailored properties, such as improved solubility or specific biological activities.

The second major research trajectory concerns its relevance to the field of pharmaceutical safety and analytical chemistry. Alkyl methanesulfonates are recognized as a class of potentially genotoxic impurities (PGIs) that regulatory agencies require to be controlled to very low levels in active pharmaceutical ingredients (APIs). researchgate.net Research in this area focuses on developing sensitive analytical methods, often using liquid chromatography-mass spectrometry (LC-MS), to detect and quantify trace levels of these esters. researchgate.net In this context, this compound can serve as a crucial reference standard for method development and validation. Its properties help scientists to understand how a hydroxyl-containing alkyl methanesulfonate behaves chromatographically and to ensure that analytical methods are capable of detecting this type of impurity should it have the potential to form during a specific manufacturing process. The study of related compounds like 2-ethoxyethyl methanesulfonate as monofunctional alkylating agents that form DNA adducts further underscores the importance of this research area.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139115-89-2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₇H₁₆O₆S | sigmaaldrich.com |

| Molecular Weight | 228.27 g/mol | sigmaaldrich.com |

| IUPAC Name | 2-(2-(2-hydroxyethoxy)ethoxy)ethyl methanesulfonate | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | ≥97% (typical) | sigmaaldrich.com |

| InChI Key | AVBMDKDBTYOBKO-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Structural Comparison of Selected Alkyl Methanesulfonate Esters

| Compound Name | Structure | Key Features |

| Ethyl Methanesulfonate (EMS) | CH₃SO₃C₂H₅ | A simple, monofunctional alkylating agent widely used as a model mutagen in genetic research. wikipedia.org |

| This compound | CH₃SO₃(CH₂)₂O(CH₂)₂OH | Bifunctional molecule with a reactive mesylate group and a terminal hydroxyl group, used as a synthetic linker. |

| 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate | CH₃SO₃(CH₂)₂O(C₆H₄)O(CH₂)CF₃ | A complex, multi-functional intermediate used in the synthesis of pharmaceuticals like Silodosin. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethoxy)ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5S/c1-11(7,8)10-5-4-9-3-2-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENTXTVKVQPSTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 2 2 Hydroxyethoxy Ethyl Methanesulfonate and Its Analogues

Established Laboratory-Scale Synthesis Techniques

The primary laboratory-scale synthesis of 2-(2-Hydroxyethoxy)ethyl methanesulfonate (B1217627) is centered around the direct esterification of diethylene glycol.

Esterification Reactions with Methanesulfonyl Chloride

The most common and direct method for preparing 2-(2-Hydroxyethoxy)ethyl methanesulfonate involves the reaction of diethylene glycol with methanesulfonyl chloride. In this reaction, one of the hydroxyl groups of diethylene glycol acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This process results in the formation of the desired sulfonate ester and hydrochloric acid as a byproduct.

Typically, the reaction is conducted in the presence of a base to neutralize the hydrochloric acid formed, which drives the reaction towards the product. Common bases used for this purpose include pyridine (B92270) or triethylamine (B128534). chemicalbook.com The diethylene glycol is dissolved in a suitable solvent, such as dichloromethane (B109758) or pyridine, and the solution is cooled, often to 0°C in an ice bath. chemicalbook.comchemicalbook.com Methanesulfonyl chloride is then added dropwise to control the exothermic nature of the reaction. After the addition is complete, the reaction mixture is typically stirred for a period, allowing it to slowly warm to room temperature to ensure the reaction goes to completion. chemicalbook.com

The reaction mechanism is a classic nucleophilic acyl substitution, where the alcohol oxygen attacks the sulfonyl chloride. The use of a stoichiometric amount of diethylene glycol or a slight excess can favor the formation of the mono-substituted product, this compound, over the di-substituted by-product.

Optimizing Reaction Conditions for Enhanced Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, primarily by minimizing the formation of the di-mesylated byproduct and other impurities. Key parameters that are manipulated include temperature, the choice of base and solvent, and the stoichiometry of the reactants.

Lowering the reaction temperature, typically to 0°C, helps to control the reactivity of methanesulfonyl chloride and improves the selectivity for the mono-esterification product. The choice of base is also critical; a non-nucleophilic base like triethylamine or pyridine is preferred to avoid competing reactions. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane is a common choice due to its inertness and ease of removal post-reaction.

Studies on similar esterification reactions have shown that careful control of these factors is essential for high yields. For instance, in the synthesis of related sulfonate esters, yields as high as 87% have been reported by carefully controlling the temperature and addition rate. chemicalbook.com The molar ratio of the alcohol to the sulfonyl chloride is a key determinant of the product distribution.

| Parameter | Condition | Rationale | Potential Outcome |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity. chemicalbook.com | Lower temperatures favor mono-substitution and reduce side reactions. |

| Solvent | Dichloromethane, Pyridine | Provides a medium for the reaction; must be inert. chemicalbook.comchemicalbook.com | Affects solubility of reactants and can influence reaction rate. |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. chemicalbook.comrsc.org | Prevents protonation of the alcohol and catalyst deactivation. |

| Reactant Ratio | Excess diethylene glycol | Favors the formation of the mono-ester. | Increases the statistical probability of reacting with only one hydroxyl group. |

Advanced Synthetic Strategies for Complex Derivatization

The synthesis of more complex analogues of this compound requires more sophisticated, multi-step approaches.

Multi-Step Approaches to Structurally Intricate Analogues

Creating structurally intricate analogues often involves protecting group chemistry and sequential reactions. For example, to introduce different functionalities at either end of the diethylene glycol backbone, one hydroxyl group might be protected before the mesylation reaction. After the formation of the methanesulfonate ester on the unprotected hydroxyl group, the protecting group can be removed, and the now-free hydroxyl group can be subjected to further chemical transformations. This allows for the synthesis of a wide array of derivatives with tailored properties. An example of a multi-step synthesis is seen in the preparation of related compounds like 2-(2-(2-Methoxyethoxy)ethoxy)ethyl 4-Methylbenzenesulfonate, where a similar multi-ether alcohol is reacted with a sulfonyl chloride. chemicalbook.com

Selective Functional Group Transformations

The reactive sites on this compound—the terminal hydroxyl group and the methanesulfonate group—allow for a variety of selective transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into other functional groups such as an azide (B81097). For instance, the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethyl methanesulfonate demonstrates the conversion of a terminal hydroxyl group to an azide on a similar backbone, which can then undergo click chemistry or other nitrogen-based reactions. molport.com

The methanesulfonate group is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functionalities by reacting the compound with various nucleophiles, effectively replacing the mesylate group. This dual reactivity makes this compound a versatile intermediate in the synthesis of more complex molecules.

Considerations for Industrial-Scale Production Methodologies

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several important considerations. The economic viability of the process becomes paramount, necessitating the use of cost-effective raw materials and energy-efficient processes. google.com

Key challenges in scaling up include heat management of the exothermic esterification reaction, efficient mixing of reactants, and safe handling of corrosive reagents like methanesulfonyl chloride and the hydrochloric acid byproduct. The choice of reactor is critical; typically, glass-lined or stainless steel reactors are used to withstand the corrosive environment.

Process optimization on an industrial scale focuses on maximizing throughput and yield while ensuring product quality and consistency. This may involve moving from batch processing to continuous flow reactors, which can offer better control over reaction parameters and improved safety. google.com Furthermore, the development of efficient purification methods, such as distillation or crystallization, is crucial for obtaining the final product with the required purity. The use of recyclable catalysts and solvents is also a key consideration to minimize environmental impact and reduce production costs. google.com

Comparative Analysis of Synthetic Efficiency Across Different Routes

The synthesis of this compound, which requires the selective mesylation of one of the two hydroxyl groups in diethylene glycol, presents a significant chemical challenge. The primary goal is to achieve high mono-substitution with minimal formation of the di-substituted byproduct. Various strategies have been developed to address this, ranging from classical methods to more advanced catalytic approaches. This section provides a comparative analysis of the efficiency of these different synthetic routes.

The most common approach for the synthesis of methanesulfonates (mesylates) is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. masterorganicchemistry.comcommonorganicchemistry.com The base, typically an amine like triethylamine or pyridine, serves to neutralize the hydrochloric acid generated during the reaction. masterorganicchemistry.com For the synthesis of this compound from diethylene glycol, the key challenge is achieving high regioselectivity for one of the primary hydroxyl groups.

Conventional Mesylation

For instance, a typical procedure involves dissolving diethylene glycol in a suitable solvent such as dichloromethane (DCM) and then adding triethylamine, followed by the slow addition of methanesulfonyl chloride at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and improve selectivity. Despite these measures, achieving a high yield of the mono-substituted product without chromatographic purification remains a challenge.

Catalytic Methods for Enhanced Selectivity

To improve the selectivity of mono-sulfonylation of diols, various catalytic methods have been explored. These methods aim to differentiate between the two hydroxyl groups of the diol, leading to a higher yield of the desired mono-functionalized product.

One promising approach involves the use of organotin catalysts, such as dibutyltin (B87310) oxide. google.comacs.org This method has been shown to be effective for the selective sulfonylation of primary alcohols in the presence of secondary alcohols. google.com The proposed mechanism involves the formation of a tin-alkoxide intermediate which then directs the sulfonylation to a specific hydroxyl group. While effective, the toxicity of organotin compounds is a significant drawback, limiting their application in certain contexts.

Another advanced catalytic system employs diarylborinic acids for the regioselective acylation, sulfonylation, and alkylation of diols. organic-chemistry.org This method has demonstrated high efficiency and generality for the selective functionalization of 1,2- and 1,3-diols. The reaction proceeds under mild conditions and offers an alternative to the more toxic organotin-based methods. The mechanism is believed to involve the formation of a tetracoordinate borinate complex that directs the electrophilic attack to one of the hydroxyl groups. organic-chemistry.org

Synthesis of Analogues

The synthesis of analogues of this compound often follows similar principles. For example, the synthesis of 2-(2-ethoxyphenoxy)ethyl methanesulfonate was achieved with a high yield of 87% by reacting 2-(2-ethoxyphenoxy)ethanol (B1339132) with methanesulfonyl chloride in the presence of pyridine. chemicalbook.com The reaction was carried out at a temperature of 0-20 °C for one hour. This demonstrates that for alcohols with a single hydroxyl group, the synthesis of the corresponding mesylate can be highly efficient.

The following interactive data table provides a comparative overview of different synthetic routes and their reported efficiencies for the synthesis of this compound and its analogues.

Mechanistic Investigations of 2 2 Hydroxyethoxy Ethyl Methanesulfonate Reactivity

Elucidation of Alkylation Pathways and Nucleophilic Substitution Reactions

2-(2-Hydroxyethoxy)ethyl methanesulfonate (B1217627) is recognized as a monofunctional alkylating agent, meaning it transfers its 2-(2-hydroxyethoxy)ethyl group to nucleophilic centers in other molecules. This process, known as alkylation, is a fundamental type of nucleophilic substitution reaction. The methanesulfonate portion of the molecule serves as an excellent leaving group, facilitating these reactions.

Understanding Alkyl-Oxygen Bond Fission Processes

The key to the reactivity of 2-(2-Hydroxyethoxy)ethyl methanesulfonate lies in the cleavage of the alkyl-oxygen bond between the ethyl group and the methanesulfonate group. This fission is central to its role as an alkylating agent. The reaction mechanism is predominantly a bimolecular nucleophilic substitution (SN2) process.

In an SN2 reaction, a nucleophile attacks the carbon atom attached to the methanesulfonate group from the side opposite to the leaving group. This "backside attack" leads to an inversion of stereochemical configuration at the carbon center, if it were chiral. For a primary substrate like this compound, the SN2 pathway is highly favored over a unimolecular (SN1) mechanism, as the formation of a primary carbocation is energetically unfavorable. The transition state involves a single step where the nucleophile forms a new bond with the carbon while the bond to the mesylate leaving group is simultaneously broken.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Hydroxyl Groups)

The electrophilic nature of the carbon atom alpha to the methanesulfonate group makes this compound reactive towards a variety of nucleophiles. The rate and outcome of these reactions depend on the nucleophilicity of the attacking species.

Amines: Primary and secondary amines are potent nucleophiles that readily react with this compound to form the corresponding N-alkylated products. This reaction is fundamental in various synthetic applications and is analogous to the alkylation of amino groups in biological macromolecules.

Thiols: Thiols, with their sulfur-containing functional groups, are excellent nucleophiles and react rapidly with this alkylating agent. The resulting thioether linkage is a common outcome of such reactions. In biological systems, the sulfhydryl groups of cysteine residues in proteins are particularly susceptible to alkylation by such agents.

Hydroxyl Groups: While hydroxyl groups are generally weaker nucleophiles than amines or thiols, they can still be alkylated by this compound, especially under basic conditions which enhance the nucleophilicity of the hydroxyl group by deprotonation. This includes the hydroxyl groups found in serine, threonine, and tyrosine residues of proteins, as well as the hydroxyl groups of the substrate itself, which could potentially lead to self-polymerization under certain conditions.

Comparative Mechanistic Studies with Related Alkylating Agents

The reactivity of this compound can be better understood by comparing it with other well-studied alkylating agents, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS).

Steric and Electronic Influences on Reaction Rates

The structure of the alkyl group in a methanesulfonate ester significantly influences its reactivity through steric and electronic effects.

Steric Hindrance: The 2-(2-hydroxyethoxy)ethyl group is bulkier than a simple ethyl or methyl group. This increased steric hindrance at the reaction center can decrease the rate of SN2 reactions compared to smaller alkylating agents like MMS or EMS. The accessibility of the electrophilic carbon to the incoming nucleophile is a critical factor in determining the reaction kinetics.

Electronic Effects: The presence of the ether oxygen and terminal hydroxyl group in the 2-(2-hydroxyethoxy)ethyl moiety can influence the electronic properties of the molecule. The ether oxygen can exert an electron-withdrawing inductive effect, which might slightly increase the electrophilicity of the reaction center. However, potential intramolecular hydrogen bonding involving the terminal hydroxyl group could also affect the conformation and reactivity of the molecule.

Table 1: Comparison of Swain-Scott Substrate Constants for Related Alkylating Agents This table presents data for related compounds to infer the reactivity of this compound.

| Alkylating Agent | Swain-Scott Substrate Constant (s) |

|---|---|

| Methyl Methanesulfonate (MMS) | 0.83 nih.gov |

| Ethyl Methanesulfonate (EMS) | 0.67 nih.gov |

| N-nitroso-N-methylurea (MNU) | 0.42 nih.gov |

The Swain-Scott equation relates the rate of reaction of a substrate with a given nucleophile to a standard nucleophile. A higher 's' value indicates a greater dependence on the nucleophile's strength, which is characteristic of SN2 reactions.

Analysis of Adduct Formation Mechanisms in Vitro

In a biological context, alkylating agents like this compound can form covalent adducts with macromolecules such as DNA and proteins. The mechanisms of this adduct formation are of significant interest in toxicology and molecular biology.

Studies on related compounds like ethyl methanesulfonate (EMS) show that it primarily alkylates DNA at nitrogen positions, but due to a partial SN1 character, it can also alkylate oxygen atoms. nih.gov The ethyl group of EMS reacts with guanine (B1146940) in DNA to form O6-ethylguanine, which can lead to transition mutations during DNA replication. wikipedia.org It is plausible that this compound would follow a similar pattern of adduct formation, with the 2-(2-hydroxyethoxy)ethyl group being transferred to nucleophilic sites on DNA bases. The formation of O6-alkylguanine is often correlated with the mutagenic and teratogenic potential of alkylating agents. nih.gov

Solvent Effects on Reaction Kinetics and Mechanistic Outcomes

The choice of solvent can have a profound impact on the kinetics and even the mechanism of nucleophilic substitution reactions.

For SN2 reactions, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. mdpi.com

In contrast, polar protic solvents, like water, methanol, or ethanol, can solvate both the cation and the nucleophile. nih.gov Solvation of the nucleophile through hydrogen bonding reduces its nucleophilicity and can significantly slow down the rate of an SN2 reaction. mdpi.comnih.gov Therefore, the alkylation reactions of this compound are expected to be faster in polar aprotic solvents compared to polar protic solvents.

The presence of the hydroxyl and ether functionalities in this compound itself may lead to complex interactions with the solvent, potentially influencing the reaction rates through hydrogen bonding and polarity effects. mdpi.com

Table 2: Expected Relative Reaction Rates in Different Solvent Types This table provides a qualitative prediction of reaction rates based on general principles of solvent effects on SN2 reactions.

| Solvent Type | Example Solvents | Expected Relative Rate of SN2 Reaction | Rationale |

|---|---|---|---|

| Polar Aprotic | Acetonitrile, DMF | High | Solvates the counter-ion but not the nucleophile, enhancing nucleophilicity. mdpi.com |

| Polar Protic | Water, Ethanol | Low | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. mdpi.comnih.gov |

Computational Chemistry and Theoretical Modeling of 2 2 Hydroxyethoxy Ethyl Methanesulfonate

Quantum Chemical Approaches for Reactivity Prediction

Quantum chemical methods are fundamental in predicting the reactivity of a molecule by examining its electronic structure. These approaches can identify sites susceptible to nucleophilic or electrophilic attack and can model the energetic profiles of reaction pathways.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying the geometry and energetics of transition states, which are critical for understanding reaction kinetics. For a molecule like 2-(2-Hydroxyethoxy)ethyl methanesulfonate (B1217627), DFT could be employed to investigate the transition states of its reactions, such as nucleophilic substitution at the ethyl group, which is a common reaction for methanesulfonate esters. While studies on similar molecules like ethyl methanesulfonate (EMS) have utilized DFT to analyze conformational stability and the characteristics of the methanesulfonate anion as a leaving group, specific transition state analyses for reactions involving 2-(2-Hydroxyethoxy)ethyl methanesulfonate are not prominently featured in the current body of scientific literature. conicet.gov.ar Theoretical investigations on other sulfonated compounds, such as naphthol sulfonates, have also demonstrated the utility of DFT in understanding their electronic states.

Electronic Structure Calculations for Mechanistic Insights

Electronic structure calculations provide a detailed picture of how electrons are distributed within a molecule, offering profound insights into its chemical behavior. Methods like Natural Bond Orbital (NBO) analysis can reveal key details about bonding, lone pairs, and charge distribution, which are all crucial for understanding reaction mechanisms. For instance, in the related compound ethyl methanesulfonate, NBO analysis has been used to understand the stability of different conformers and the properties of the methanesulfonate leaving group. conicet.gov.ar Such calculations for this compound would be invaluable for elucidating the influence of the hydroxyethoxy group on the reactivity of the methanesulfonate ester.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms in a molecule over time, providing a dynamic understanding of its conformational preferences and how it interacts with other molecules, such as solvents or biological macromolecules.

For this compound, MD simulations could reveal the flexibility of the ether linkage and the hydrogen bonding capabilities of the terminal hydroxyl group. This information is crucial for understanding its physical properties and its interactions in different environments. The general principles of using MD for conformational analysis are well-established, often involving the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the stability and flexibility of different parts of a molecule. nih.govnih.gov However, specific studies applying these techniques to this compound are not currently available.

Predictive Models for Chemical Transformations and Reaction Pathways

Predictive modeling in chemistry uses computational algorithms to forecast the outcomes of chemical reactions, identify potential byproducts, and map out complex reaction networks. Such models can be built using data from quantum chemical calculations or by employing machine learning techniques trained on existing reaction data.

For this compound, predictive models could be developed to anticipate its degradation pathways or its reactivity with various nucleophiles. These models would be beneficial in applications where the stability and reactivity of the compound are of concern. While the development of such specific predictive models requires substantial dedicated research, the foundational computational methodologies are in place within the broader field of computational chemistry.

Applications of 2 2 Hydroxyethoxy Ethyl Methanesulfonate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Chemical Synthesis

The strategic placement of a highly reactive leaving group (methanesulfonate) and a flexible, polar side chain within the same molecule renders 2-(2-Hydroxyethoxy)ethyl methanesulfonate (B1217627) a valuable building block for the synthesis of intricate organic molecules.

Construction of Complex Organic Molecules

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, facilitating the straightforward introduction of the 2-(2-hydroxyethoxy)ethyl fragment into a wide array of molecules. This reactivity is harnessed by organic chemists to build complex molecular frameworks. While direct examples for this specific compound are not extensively documented in publicly available literature, the reactivity of analogous oligo(ethylene glycol) ditosylates and diazides in the synthesis of macrocyclic compounds like crown ethers and cryptands strongly suggests its utility in similar transformations. researchgate.netnih.gov For instance, the reaction of a di-nucleophile with two equivalents of 2-(2-Hydroxyethoxy)ethyl methanesulfonate could be a key step in the formation of novel macrocycles. The general synthetic strategy for crown ethers often involves the reaction of an oligo(ethylene glycol) with a derivative containing good leaving groups, such as tosylates, in the presence of a base. researchgate.net

The synthesis of macrocycles is a challenging yet crucial area of organic synthesis, as these structures are prevalent in many biologically active natural products and pharmaceutical agents. researchgate.net The flexible and hydrophilic nature of the ethoxyethyl chain in this compound can impart desirable properties, such as improved solubility and biocompatibility, to the resulting macrocyclic structures.

Introduction of Ethoxyethyl Moieties

A primary application of this compound is as an alkylating agent for the specific introduction of the 2-(2-hydroxyethoxy)ethyl group onto various nucleophiles. This process, often referred to as PEGylation with a short PEG chain, can significantly alter the physicochemical properties of the parent molecule. nih.gov The attachment of even short oligo(ethylene glycol) chains can enhance water solubility, reduce aggregation, and improve the pharmacokinetic profile of bioactive molecules.

The reaction typically proceeds via a nucleophilic substitution mechanism, where a nucleophile (e.g., an amine, thiol, or alcohol) attacks the carbon atom adjacent to the methanesulfonate group, displacing the mesylate anion. This reaction is generally efficient and occurs under relatively mild conditions. The presence of the terminal hydroxyl group on the ethoxyethyl moiety provides a further point for functionalization, allowing for the creation of more complex and branched structures. This feature is particularly valuable in the synthesis of linkers for various applications, including the development of Proteolysis Targeting Chimeras (PROTACs), where a bifunctional molecule links a target protein to an E3 ubiquitin ligase.

Role as an Intermediate in Pharmaceutical Chemistry Research

The structural features of this compound make it a particularly useful intermediate in the design and synthesis of new pharmaceutical agents.

Precursor Synthesis for Active Pharmaceutical Ingredients (APIs)

A notable application of a closely related compound, 2-(2-ethoxyphenoxy)ethyl methanesulfonate, is in the synthesis of Tamsulosin, an α1a-adrenergic receptor antagonist used to treat benign prostatic hyperplasia. chemicalbook.com In this synthesis, the methanesulfonate serves as a reactive handle to connect the ethoxyphenoxyethyl portion of the molecule to the rest of the drug scaffold. This highlights the role of such methanesulfonate derivatives as key intermediates in the industrial production of APIs.

Given its structure, this compound can be envisioned as a precursor for a variety of APIs where a short, flexible, and hydrophilic linker is desired. The ability to readily react with amines, for example, makes it suitable for incorporation into many nitrogen-containing drug scaffolds.

Development of Drug Candidate Scaffolds

The 2-(2-hydroxyethoxy)ethyl moiety can be considered a "privileged scaffold" in medicinal chemistry. Its incorporation into a drug candidate can confer several advantageous properties. The oligo(ethylene glycol) unit is known for its ability to improve aqueous solubility and can be used to tune the pharmacokinetic properties of a drug. nih.gov Furthermore, the flexibility of the chain can allow for optimal positioning of the pharmacophoric groups for interaction with their biological targets.

Oligo(ethylene glycol)-based scaffolds are being explored for the development of various therapeutic agents and in tissue engineering. mdpi.comresearchgate.net These scaffolds are generally biocompatible and can be designed to be biodegradable. nih.gov By using this compound, medicinal chemists can readily introduce this beneficial scaffold into new drug candidates, potentially leading to improved efficacy and safety profiles. The terminal hydroxyl group also offers a convenient point for further derivatization, allowing for the exploration of structure-activity relationships.

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. vt.edu The flexible and polar nature of the oligo(ethylene glycol) chain in this compound makes it an attractive component for the design of molecules that can participate in self-assembly and host-guest interactions.

While direct research on the supramolecular chemistry of this compound is not widely reported, the behavior of other oligo(ethylene glycol) derivatives provides strong evidence for its potential in this field. Polymers with oligo(ethylene glycol) side chains are known to self-assemble in aqueous solutions to form micelles and other nanostructures. nih.gov This self-assembly is driven by the amphiphilic nature of the molecules, where the polar ethylene (B1197577) glycol units interact favorably with water, while a less polar part of the molecule forms the core of the assembly.

Synthesis of Dimeric Pyridylguanidinium-Based Structures

The pyridylguanidinium moiety is a functional group known for its ability to engage in hydrogen bonding and electrostatic interactions, making it a valuable component in supramolecular chemistry and medicinal chemistry. The creation of dimeric structures of pyridylguanidinium compounds can lead to molecules with enhanced binding capabilities to biological targets such as DNA or proteins.

The role of this compound in this context would be to act as a flexible, hydrophilic spacer connecting two pyridylguanidinium units. The synthesis would likely involve a two-step process. First, the terminal hydroxyl group of this compound could be reacted with a suitable precursor of the pyridylguanidinium moiety. Following this, the reactive methanesulfonate group could be displaced by a nucleophilic group on a second pyridylguanidinium precursor, resulting in the desired dimeric structure. The hydrophilic nature of the diethylene glycol linker would be advantageous in maintaining the solubility of the final dimeric compound.

Research in Targeted Delivery Systems and Conjugate Chemistry

The development of targeted delivery systems is a cornerstone of modern pharmaceutical research, aiming to increase the efficacy of therapeutic agents while minimizing off-target side effects. The unique chemical handles of this compound make it a valuable tool in this field, particularly in the construction of ligand-drug conjugates and the functionalization of nanoliposome systems.

Ligand-drug conjugates, most notably antibody-drug conjugates (ADCs), are a class of therapeutics that combine the targeting specificity of a ligand (such as an antibody) with the potent cytotoxic effects of a drug. nih.gov The linker that connects the ligand and the drug is a critical component of the ADC, influencing its stability, solubility, and pharmacokinetic profile. nih.govnih.gov

Hydrophilic linkers are often preferred in ADC design to counteract the hydrophobicity of many cytotoxic drugs, which can otherwise lead to aggregation and poor solubility. acs.org Linkers containing polyethylene (B3416737) glycol (PEG) chains are commonly employed for this purpose. acs.org While this compound is a short diethylene glycol derivative, its hydrophilic character is a key attribute.

The methanesulfonate group on this compound serves as a reactive handle for conjugation. It can be readily displaced by a nucleophile, such as a thiol or an amine, on either the drug or the targeting ligand. The terminal hydroxyl group provides another point of attachment, allowing for a modular approach to linker-drug or linker-ligand synthesis. The inclusion of a sulfonate-containing linker can lead to conjugates with favorable properties. acs.orgrsc.orgnih.gov

A generalized synthetic strategy for incorporating this compound into a ligand-drug conjugate is depicted below:

| Step | Reactant 1 | Reactant 2 | Resulting Intermediate/Product |

| 1 | Drug with a nucleophilic group (e.g., R-NH2) | This compound | Drug-linker intermediate with a terminal hydroxyl group |

| 2 | Drug-linker intermediate | Activating agent for the hydroxyl group | Activated drug-linker intermediate |

| 3 | Activated drug-linker intermediate | Targeting ligand with a nucleophilic group (e.g., Ligand-SH) | Final Ligand-Drug Conjugate |

This table illustrates a potential pathway, and the actual synthetic route may vary depending on the specific drug and ligand.

Nanoliposomes are vesicular structures composed of a lipid bilayer that can encapsulate therapeutic agents. nih.gov To enhance their stability in circulation and to enable targeted delivery, liposomes are often functionalized with polymers and targeting moieties. Poly(ethylene glycol) (PEG) is widely used to create a hydrophilic shell around liposomes, a process known as PEGylation, which helps to reduce clearance by the immune system. nih.govresearchgate.netnih.gov

The compound this compound can be viewed as a short PEG derivative. Its integration into a liposome (B1194612) bilayer would likely be achieved by first conjugating it to a lipid anchor, such as a phosphatidylethanolamine (B1630911) (PE). The hydrophobic lipid tail would insert into the liposome membrane, leaving the hydrophilic diethylene glycol chain and the reactive methanesulfonate group exposed on the surface.

This surface-exposed methanesulfonate group can then be used for "vectorization," which is the process of attaching targeting ligands (vectors) to the liposome surface. These ligands can be antibodies, peptides, or small molecules that recognize and bind to specific receptors on target cells, thereby directing the liposome to the desired site of action. The hydrophilic spacer provided by the diethylene glycol unit would ensure that the targeting ligand is projected away from the liposome surface, making it more accessible for receptor binding.

The functionalization of liposomes with such reactive linkers is a key strategy in the development of next-generation targeted nanomedicines. rsc.org

Research on 2 2 Hydroxyethoxy Ethyl Methanesulfonate in Polymer Science and Materials Chemistry

Incorporation into Polymer Architectures as a Monomeric Unit

The chemical structure of 2-(2-Hydroxyethoxy)ethyl methanesulfonate (B1217627) allows it to be utilized as a monomeric unit in various polymerization techniques. The presence of a primary hydroxyl (-OH) group provides a reactive site for esterification or etherification reactions, enabling its incorporation into polyester (B1180765) or polyether backbones. Furthermore, the hydroxyl group can be chemically modified, for instance, by reaction with acryloyl chloride or methacryloyl chloride, to introduce a polymerizable vinyl group. This would transform the molecule into a functional monomer suitable for radical polymerization methods.

One of the key attributes of the methanesulfonate group is that it is an excellent leaving group. This property can be exploited in the synthesis of polymers through nucleophilic substitution reactions. For instance, the methanesulfonate group can be displaced by a nucleophile to attach the 2-(2-hydroxyethoxy)ethyl moiety as a side chain onto a pre-existing polymer. This post-polymerization modification approach offers a route to introduce hydrophilicity and other desired functionalities into a polymer.

The incorporation of 2-(2-Hydroxyethoxy)ethyl methanesulfonate into polymer chains can be achieved through various polymerization strategies, as outlined in the table below.

| Polymerization Method | Role of this compound | Resulting Polymer Architecture |

|---|---|---|

| Chain-growth Polymerization (e.g., Radical Polymerization) | Functionalized monomer (after converting the hydroxyl group to a vinyl group) | Polymers with pendant this compound side chains |

| Step-growth Polymerization (e.g., Polyesterification) | Diol monomer (reacting through its hydroxyl group) | Polyesters with the this compound unit integrated into the polymer backbone |

| Post-polymerization Modification | Alkylating agent (reacting through the methanesulfonate group) | Polymers with grafted 2-(2-hydroxyethoxy)ethyl side chains |

Development of Functional Polymeric Materials

The integration of this compound into polymer structures can lead to the development of functional materials with a range of desirable properties. The diethylene glycol-like structure, -(CH2)2-O-(CH2)2-, is known to impart hydrophilicity and biocompatibility to polymers. Polymers incorporating this moiety are expected to exhibit enhanced water solubility or swellability, which is advantageous for biomedical applications.

Furthermore, the presence of the methanesulfonate group, a strong acid ester, can introduce a latent anionic charge to the polymer. Hydrolysis of the methanesulfonate ester under specific conditions would generate methanesulfonic acid and a hydroxyl group, leading to a change in the polymer's charge and polarity. This characteristic could be harnessed to create environmentally responsive materials.

The potential functionalities and resulting properties of polymers derived from this compound are summarized below.

| Structural Feature from Monomer | Resulting Polymer Property | Potential Application |

|---|---|---|

| 2-(2-Hydroxyethoxy)ethyl moiety | Hydrophilicity, Biocompatibility, Thermoresponsiveness | Drug delivery systems, antifouling coatings, tissue engineering scaffolds |

| Methanesulfonate group | Latent anionic charge, good leaving group for further reactions | Stimuli-responsive materials, functional polymer synthesis |

| Terminal hydroxyl group | Site for further functionalization or crosslinking | Creation of complex polymer architectures and networks |

Applications in Hydrogel Chemistry Research

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. mdpi.com They are of significant interest for various biomedical applications due to their soft, tissue-like properties. mdpi.com The compound this compound is a promising candidate for the design of advanced hydrogel systems.

The hydrophilic 2-(2-hydroxyethoxy)ethyl group can contribute to the high water content of the hydrogel. More interestingly, polymers containing oligo(ethylene glycol) side chains are known to exhibit thermoresponsive behavior, specifically a lower critical solution temperature (LCST). mdpi.comnih.gov This means that the polymer is soluble in water below a certain temperature but becomes insoluble and collapses as the temperature is raised. mdpi.com By incorporating this compound into a polymer network, it may be possible to create thermoresponsive hydrogels that undergo a sol-gel transition in response to temperature changes. mdpi.comnih.gov This property is highly desirable for injectable drug delivery systems that are liquid at room temperature and form a gel at body temperature. mdpi.com

The hydroxyl group of the monomer can also serve as a point for crosslinking, which is essential for the formation of a stable hydrogel network. Furthermore, the methanesulfonate group could be utilized to introduce stimuli-responsive characteristics. For example, its hydrolysis could alter the swelling behavior of the hydrogel in response to pH changes. The potential roles of this compound in hydrogel formation are detailed in the following table.

| Feature of this compound | Application in Hydrogel Chemistry | Benefit |

|---|---|---|

| Hydrophilic 2-(2-hydroxyethoxy)ethyl group | Component of the hydrogel network | High water content, potential for thermoresponsiveness (LCST behavior) |

| Terminal hydroxyl group | Crosslinking site | Formation of a stable, three-dimensional hydrogel structure |

| Methanesulfonate group | Stimuli-responsive moiety | Potential for pH-responsive swelling or degradation |

Synthesis and Characterization of 2 2 Hydroxyethoxy Ethyl Methanesulfonate Derivatives and Analogues

Structural Modifications and Their Impact on Synthetic Utility

The core structure of 2-(2-hydroxyethoxy)ethyl methanesulfonate (B1217627) offers multiple sites for structural modification, significantly influencing its synthetic utility. The primary feature is the methanesulfonate (mesylate) group, which is an excellent leaving group in nucleophilic substitution reactions. ajol.info This inherent reactivity is the cornerstone of its utility, allowing the facile introduction of various functional groups by displacing the mesylate.

The terminal hydroxyl group on the ethoxyethyl chain provides a key handle for derivatization. This alcohol can be the precursor to the methanesulfonate itself, typically formed by reacting the diol, 2-(2-hydroxyethoxy)ethanol, with methanesulfonyl chloride. This transformation converts a poorly reactive hydroxyl group into a highly reactive mesylate, which is a common strategy in multi-step organic synthesis.

Modifications of the core structure lead to a diverse range of derivatives with specific applications:

Aromatic Ether Analogues: The hydroxyethoxyethyl methanesulfonate moiety can be attached to various phenolic compounds. This creates precursors for pharmacologically active molecules where the aromatic ring system is a key pharmacophore. The nature of the substituents on the aromatic ring dictates the final application, as seen in intermediates for drugs like Tamsulosin and Silodosin. chemicalbook.comchemicalbook.com

Polymer Conjugates: The methanesulfonate can serve as a reactive handle to attach polyethylene (B3416737) glycol (PEG) chains to other molecules. PEGylation is a widely used technique to improve the pharmacokinetic properties of therapeutic molecules.

Radiochemical Precursors: The high reactivity of the mesylate group is exploited in radiochemistry, particularly for the introduction of fluorine-18 (B77423) (¹⁸F). O-mesylated precursors readily undergo nucleophilic substitution with [¹⁸F]fluoride, a critical step in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net

Heterocyclic Derivatives: The reactive nature of the methanesulfonate allows it to be coupled with various heterocyclic systems, such as benzothiazoles, to generate novel compounds with potential biological activities. nih.gov

The synthetic utility of these modifications lies in the ability to create tailored molecules for specific research and development purposes, ranging from drug discovery to advanced medical imaging.

Synthesis and Research Applications of Key Derivatives

The following sections detail the synthesis and specific applications of key derivatives and analogues of 2-(2-hydroxyethoxy)ethyl methanesulfonate.

2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

This derivative is a crucial intermediate in the synthesis of Silodosin, a selective α1A-adrenoceptor antagonist. chemicalbook.com The presence of the trifluoroethoxy group is a key structural feature of the final active pharmaceutical ingredient.

Synthesis and Application: The synthesis involves the mesylation of the corresponding alcohol, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanol. This precursor is reacted with methanesulfonyl chloride in the presence of a base to yield the target methanesulfonate. Its primary research application is as a building block in the multi-step synthesis of Silodosin and related compounds for pharmaceutical research.

Table 1: Chemical Properties of 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl Methanesulfonate

| Property | Value |

|---|---|

| CAS Number | 160969-03-9 nih.gov |

| Molecular Formula | C₁₁H₁₃F₃O₅S nih.gov |

| Molecular Weight | 314.28 g/mol nih.gov |

| IUPAC Name | 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate nih.gov |

| InChIKey | HOJMCBMXHWZNKX-UHFFFAOYSA-N nih.gov |

2-(2-Ethoxyphenoxy)ethyl Methanesulfonate

This compound serves as a key intermediate in the preparation of Tamsulosin, another important α1-adrenoceptor antagonist, and its derivatives. chemicalbook.com

Synthesis and Application: A documented synthesis involves dissolving the precursor alcohol, 2-(2-ethoxyphenoxy)ethanol (B1339132), in pyridine (B92270). The solution is cooled and methanesulfonyl chloride is added gradually. The reaction proceeds for approximately one hour as it warms to room temperature. The product is then precipitated by the addition of water and filtered. chemicalbook.com This method has been reported to achieve a high yield of 87%. chemicalbook.com Its application is almost exclusively as a precursor in the synthesis of Tamsulosin.

Table 2: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Methanesulfonate

| Parameter | Details |

|---|---|

| Precursor | 2-(2-Ethoxyphenoxy)ethanol chemicalbook.com |

| Reagent | Methanesulfonyl chloride chemicalbook.com |

| Base/Solvent | Pyridine chemicalbook.com |

| Reaction Conditions | 0°C to 20°C, 1 hour chemicalbook.com |

| Reported Yield | 87% chemicalbook.com |

Polyethylene Glycol (PEG)ylated Methanesulfonate Analogues

PEGylation is a common strategy to enhance the solubility, stability, and circulation time of therapeutic molecules. Methanesulfonate analogues of PEG are reactive intermediates used to couple PEG chains to drugs or biomolecules.

Synthesis and Application: The synthesis typically involves the reaction of a hydroxyl-terminated PEG with methanesulfonyl chloride to form a PEG-mesylate. This activated polymer can then react with a nucleophilic group (e.g., an amine or thiol) on a target molecule. This approach is used to create bifunctional PEG linkers for various biomedical applications, including drug delivery systems and surface modification of nanoparticles. researchgate.net For example, PEG chains can be functionalized with a mesylate at one end and an affinity molecule at the other, facilitating targeted drug delivery. researchgate.net The synthesis often involves standard laboratory procedures for PEG derivatives, which can be precipitated from reaction mixtures using solvents like ethyl ether. researchgate.net

O-Mesylated Precursors for Radiochemistry Research (e.g., ¹⁸F Radiolabeling)

O-mesylated compounds are critical precursors for the synthesis of ¹⁸F-labeled radiotracers for PET imaging. The mesylate is an ideal leaving group for nucleophilic substitution by the [¹⁸F]fluoride ion.

Synthesis and Application: The synthesis involves the mesylation of a suitable alcohol precursor using methanesulfonyl chloride and a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). researchgate.net The resulting O-mesylated precursor is then subjected to radiofluorination. This is typically achieved by reacting the precursor with K[¹⁸F]F in the presence of a phase transfer catalyst like Kryptofix 222 (K222) in a dipolar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). researchgate.netacs.org This method is widely used to produce PET tracers for imaging various biological targets, such as the serotonin (B10506) transporter (SERT). researchgate.net The efficiency of the radiolabeling step can vary, with reported radiochemical yields ranging from 6% to 35%. researchgate.net

Table 3: General Conditions for ¹⁸F-Radiolabeling of O-Mesylated Precursors

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Mesylation | Alcohol precursor, Methanesulfonyl chloride, Triethylamine, Dichloromethane (DCM) | Activation of the hydroxyl group researchgate.net |

| Fluorination | Mesylate precursor, K[¹⁸F]F, Kryptofix 222 (K222), DMSO | Nucleophilic substitution to introduce ¹⁸F researchgate.netnih.gov |

Benzothiazole-Based Derivatives and Related Structures

Benzothiazole (B30560) is a privileged heterocyclic scaffold found in many biologically active compounds. Derivatives combining the benzothiazole core with the reactive methanesulfonate handle are of interest for developing new therapeutic agents.

Synthesis and Application: The synthesis of benzothiazole derivatives can be achieved through various routes, with a common method being the condensation of 2-aminobenzenethiol with aldehydes, nitriles, or other carbonyl-containing compounds. mdpi.comresearchgate.net To create a methanesulfonate derivative, a benzothiazole could be synthesized with a side chain containing a hydroxyl group (e.g., a hydroxyethoxyethyl group). This hydroxyl group would then be converted to a mesylate. Alternatively, a pre-formed benzothiazole with a nucleophilic group could be reacted with a suitable methanesulfonate-containing electrophile.

These derivatives are explored for a wide range of pharmacological activities, including potential anticancer and anti-inflammatory effects. nih.gov For instance, novel benzothiazole compounds are designed and synthesized to target signaling pathways involved in cancer cell proliferation, such as the AKT and ERK pathways. nih.gov The combination of the established biological relevance of the benzothiazole core with the synthetic versatility of the methanesulfonate group provides a powerful platform for medicinal chemistry research. nih.gov

Strategies for Enhancing Derivative Yield and Purity

The synthesis of this compound derivatives and their analogues requires meticulous control over reaction conditions and purification processes to maximize product yield and ensure high purity. The inherent reactivity of the hydroxyl groups and the methanesulfonyl moiety necessitates strategies that promote the desired reaction pathway while minimizing the formation of byproducts. Research into the synthesis of various sulfonate esters provides a foundation for optimizing the preparation of these specific compounds.

Key strategies for enhancing yield and purity revolve around several core principles: optimization of reaction parameters, effective neutralization of byproducts, and rigorous purification of the final product. These strategies are often interconnected, with choices made during the reaction phase significantly impacting the ease and effectiveness of subsequent purification steps.

Optimization of Reaction Conditions

The reaction between an alcohol, such as a diethylene glycol derivative, and methanesulfonyl chloride is the fundamental step in forming the methanesulfonate ester. The efficiency of this reaction is highly dependent on several factors.

Temperature Control: Lowering the reaction temperature can dramatically reduce the formation of unwanted sulfonate ester byproducts. researchgate.netresearchgate.net For instance, studies on similar reactions have shown a significant four-fold reduction in byproduct formation when the temperature is decreased from 40°C to 10°C. researchgate.net Conducting both the reaction and the subsequent workup at reduced temperatures is a recommended strategy. researchgate.net For many mesylation reactions, cooling the reaction mixture to 0°C before and during the addition of methanesulfonyl chloride is a common practice. chemicalbook.com

Stoichiometry of Reagents: The molar ratio of the reactants is a critical parameter. Using a slight excess of methanesulfonyl chloride can help drive the reaction towards completion. However, a large excess can lead to difficulties in purification and the potential for side reactions. In one documented synthesis of a similar compound, 1.65 equivalents of methanesulfonyl chloride were used. chemicalbook.com Conversely, controlling the stoichiometry of the acid used is a significant factor in minimizing ester formation. pqri.org

Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly influence the reaction rate and selectivity. Anhydrous solvents are generally preferred to prevent the hydrolysis of methanesulfonyl chloride and the product ester. pqri.org Fluorinated alcohols like trifluoroethanol (TFE) have been shown to be effective solvents in some catalytic systems, promoting high yields. researchgate.net The use of "intermediate" Lewis acids as catalysts has been reported to be efficient for the mesylation of trifluoroethanol, achieving a 98% chemical yield. researchgate.net For some primary alcohols, an efficient water-solvent method has been developed using catalytic amines, which represents a green chemistry approach. researchgate.net

Effective Neutralization and Removal of Byproducts

The reaction of an alcohol with methanesulfonyl chloride produces hydrochloric acid (HCl) as a byproduct. This acid must be neutralized to prevent unwanted side reactions and to drive the reaction equilibrium towards the product.

Use of a Base: A base, typically a tertiary amine like pyridine or triethylamine, is added to act as a proton scavenger. acs.org The base neutralizes the HCl as it is formed, preventing it from catalyzing degradation pathways. The amount of base used is crucial; in some syntheses, 1.5 equivalents of triethylamine are used in conjunction with 1.5 equivalents of methanesulfonyl chloride. acs.org In cases where a slight excess of base is used, the formation of certain ester impurities can be completely prevented. researchgate.net

Advanced Purification Techniques

After the reaction is complete, a multi-step purification process is typically required to isolate the derivative with high purity.

Workup and Extraction: The initial purification often involves a workup procedure to remove the base-HCl salt and other water-soluble impurities. This typically includes quenching the reaction with water and performing a liquid-liquid extraction. chemicalbook.com The reaction mixture can be partitioned between an organic solvent (e.g., dichloromethane) and an aqueous solution, sometimes a weak base like 5% sodium bicarbonate, to remove acidic impurities. The organic layer is then washed, often with dilute HCl and brine, before being dried over an anhydrous agent like magnesium sulfate (B86663) or sodium sulfate. chemicalbook.com

Chromatography and Distillation: For non-volatile derivatives, column chromatography is a powerful tool for separating the desired product from closely related impurities. acs.org For volatile sulfonate esters, vacuum distillation is an effective purification method, as it allows for separation at lower temperatures, minimizing the risk of thermal decomposition. guidechem.com

Crystallization/Precipitation: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. In some cases, the product can be precipitated from the reaction mixture by the addition of a non-solvent, such as water, and then collected by filtration. chemicalbook.com Crystallization processes are particularly effective at upgrading purity by rejecting impurities from the growing crystal lattice. pqri.org

The following tables summarize key strategies and their impact on the synthesis of methanesulfonate derivatives.

Table 1: Optimization of Reaction Conditions

| Parameter | Strategy | Rationale | Expected Outcome |

|---|---|---|---|

| Temperature | Conduct reaction and workup at low temperatures (e.g., 0-10°C). researchgate.netchemicalbook.com | Reduces the rate of side reactions and byproduct formation. researchgate.net | Increased purity and potentially higher yield of the desired product. |

| Reagents | Use a slight excess of methanesulfonyl chloride (e.g., 1.5-1.65 eq.). chemicalbook.comacs.org | Drives the primary reaction to completion. | Higher conversion of the starting alcohol. |

| Catalyst/Solvent | Employ anhydrous solvents and consider catalytic systems (e.g., Lewis acids, catalytic amines). researchgate.netresearchgate.net | Prevents hydrolysis and can enhance reaction rate and selectivity. pqri.orgresearchgate.net | Improved reaction efficiency and yield. |

Table 2: Byproduct Management and Purification

| Strategy | Method | Rationale | Expected Outcome |

|---|---|---|---|

| Byproduct Neutralization | Use of a base (e.g., triethylamine, pyridine) in slight excess. researchgate.netacs.org | Neutralizes HCl byproduct, driving the reaction forward and preventing acid-catalyzed degradation. | Higher product yield and stability. |

| Initial Purification | Liquid-liquid extraction with an organic solvent and aqueous washes (e.g., NaHCO₃, dilute HCl, brine). chemicalbook.com | Removes salts, excess base, and other water-soluble impurities. | Cleaner crude product, simplifying final purification. |

| Final Purification | Column chromatography, vacuum distillation, or recrystallization/precipitation. chemicalbook.compqri.orgacs.org | Separates the target compound from structurally similar impurities. | High purity final product (>99% in some cases). researchgate.net |

By systematically applying these strategies, it is possible to significantly enhance both the yield and the purity of this compound derivatives and their analogues, meeting the stringent quality requirements for advanced applications.

Advanced Analytical Techniques in the Study of 2 2 Hydroxyethoxy Ethyl Methanesulfonate

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-(2-hydroxyethoxy)ethyl methanesulfonate (B1217627). By probing the interactions of the molecule with electromagnetic radiation, these methods offer detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-(2-hydroxyethoxy)ethyl methanesulfonate. While specific research-grade spectral data for this exact compound is not widely published, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

For instance, in the ¹H NMR spectrum, one would anticipate characteristic signals for the ethyl and ethoxy protons. The protons of the methylene (B1212753) groups adjacent to the oxygen atoms would appear in a distinct region of the spectrum, typically between 3.5 and 4.5 ppm, with their chemical shifts influenced by the neighboring functional groups. The methyl protons of the methanesulfonate group would produce a singlet peak, likely in the range of 2.8 to 3.2 ppm. The hydroxyl proton would exhibit a variable chemical shift and may appear as a broad singlet.

In the ¹³C NMR spectrum, distinct signals would be expected for each carbon atom in the molecule. The carbon of the methanesulfonate methyl group would resonate at a lower field, while the methylene carbons of the ethoxy chain would appear at higher fields, with their precise shifts determined by their proximity to the electronegative oxygen and sulfonate groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-SO₃ | ~ 3.0 (s) | ~ 37 |

| SO₃-CH₂ | ~ 4.3 (t) | ~ 68 |

| O-CH₂ | ~ 3.7 (t) | ~ 69 |

| CH₂-OH | ~ 3.6 (t) | ~ 61 |

| O-CH₂ | ~ 3.5 (t) | ~ 72 |

| OH | Variable | - |

Note: s = singlet, t = triplet. Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Using techniques such as electrospray ionization (ESI), the molecule can be ionized, and its mass-to-charge ratio (m/z) measured with high accuracy.

The expected molecular weight of this compound (C₅H₁₂O₅S) is approximately 184.21 g/mol . In a typical mass spectrum, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 185.05 would be expected. Other adducts, such as with sodium [M+Na]⁺, might also be observed.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would reveal characteristic losses of functional groups. For example, the loss of the methanesulfonyl group (CH₃SO₂) or cleavage of the ether linkages would produce fragment ions that help to confirm the compound's structure.

Chromatographic Separations for Compound Isolation and Quantification

Chromatographic techniques are essential for the purification of this compound and for the quantitative determination of its purity and the presence of any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. Due to the lack of a strong UV chromophore in the molecule, direct detection by UV-Vis spectrophotometry can be challenging. Therefore, derivatization with a UV-active agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often necessary for sensitive detection.

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is gradually increased, would likely be used to ensure the separation of the main compound from any potential impurities, such as starting materials or by-products from its synthesis. The retention time of the compound under specific chromatographic conditions is a key identifier.

Table 2: Illustrative HPLC Method Parameters for the Analysis of Methanesulfonates

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 5 mmol/L Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 277 nm (after derivatization) or ELSD |

| Injection Volume | 10 µL |

Note: These are example parameters; actual conditions would need to be optimized for the specific analysis.

Radiochemical Analytical Techniques for Labeled Derivatives

In the context of pharmaceutical development and biomedical research, radiolabeling of a compound allows for its in vivo tracking and quantification using highly sensitive imaging techniques.

MicroPET Studies for Tracer Development

While no specific Micro-Positron Emission Tomography (MicroPET) studies involving this compound have been reported in the available literature, the structural motifs present in the molecule make it a candidate for radiolabeling and subsequent use as a tracer. For PET imaging, a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), would need to be incorporated into the molecule.

The development of a radiolabeled derivative of this compound would involve synthetic modification to introduce the radioisotope. For example, the terminal hydroxyl group could be a site for radiofluorination. Once synthesized and purified, the radiotracer's biodistribution, pharmacokinetics, and target engagement could be studied non-invasively in preclinical models using MicroPET imaging. Such studies would provide valuable information on how the compound is absorbed, distributed, metabolized, and excreted by a living organism.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(2-Hydroxyethoxy)ethyl methanesulfonate in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved masks) if ventilation is inadequate .

- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure .

- Storage : Store in tightly sealed containers at 2–8°C, away from oxidizers and moisture. Avoid long-term storage due to potential degradation .

- Disposal : Follow EPA/OSHA guidelines for sulfonate waste. Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1 mL/min) to assess purity. Compare retention times with reference standards .

- NMR Spectroscopy : Perform H and C NMR in deuterated solvents (e.g., CDCl) to confirm ester and ether linkages. Key signals: methanesulfonate (δ 3.0–3.2 ppm), hydroxyethoxy (δ 3.5–3.8 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode can detect molecular ions (expected m/z: ~212.2 for [M+H]) .

Q. What solvents are compatible with this compound for reaction design?

- Methodological Answer :

- Polar Aprotic Solvents : Dichloromethane (DCM) and tetrahydrofuran (THF) are ideal for sulfonate ester reactions due to low nucleophilicity .

- Avoid Protic Solvents : Methanol or water may hydrolyze the methanesulfonate group. If required, pre-dry solvents with molecular sieves .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound while minimizing side reactions?

- Methodological Answer :

- Stepwise Synthesis : React 2-(2-hydroxyethoxy)ethanol with methanesulfonyl chloride (1:1 molar ratio) in DCM under inert atmosphere. Use pyridine (1.2 eq) to scavenge HCl and prevent sulfonic acid formation .

- Temperature Control : Maintain 0–5°C during sulfonation to reduce thermal decomposition. Monitor by TLC (silica gel, ethyl acetate/hexane 1:1) .

- Purification : Isolate via flash chromatography (silica gel, gradient elution from 10% to 50% ethyl acetate in hexane) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Sensitivity : The compound hydrolyzes rapidly in acidic (pH < 4) or alkaline (pH > 9) conditions. Use buffered solutions (pH 6–8) for aqueous studies .

- Thermal Stability : Decomposes above 40°C, releasing sulfur oxides (SO). Store at 2–8°C and avoid prolonged heating .

- Light Sensitivity : Protect from UV light using amber glassware to prevent radical-mediated degradation .

Q. How can conflicting data on the reactivity of sulfonate esters be resolved in mechanistic studies?

- Methodological Answer :

- Kinetic Analysis : Use stopped-flow spectroscopy to compare reaction rates with nucleophiles (e.g., amines, thiols) under controlled conditions .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to map potential energy surfaces for sulfonate hydrolysis and alkylation pathways .

- Isotopic Labeling : Introduce O in the sulfonate group to track oxygen exchange during hydrolysis via mass spectrometry .

Q. What strategies mitigate risks when toxicity data for this compound is incomplete?

- Methodological Answer :

- Precautionary Assumption : Treat the compound as a potential mutagen (analogous to alkylating agents like EMS) until data is available. Use Ames test or micronucleus assays for preliminary genotoxicity screening .

- In Silico Predictors : Apply QSAR models (e.g., OECD Toolbox) to estimate LD and NOAEL values based on structural analogs .

- Exposure Monitoring : Use air sampling (NIOSH Method 1003) and biological monitoring (urinary sulfonate metabolites) for occupational safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.